molecular formula C22H22ClFN2O4 B2453653 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-5-(3-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 636992-24-0

4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-5-(3-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B2453653
CAS No.: 636992-24-0
M. Wt: 432.88
InChI Key: QKQPACQKTLFMJM-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-5-(3-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a high-purity chemical reagent intended for research and development purposes. This compound features a complex molecular structure with a pyrrol-2-one core, substituted with a 3-chloro-4-methoxybenzoyl group, a 3-fluorophenyl ring, and a 2-(dimethylamino)ethyl side chain, giving it unique physicochemical properties . While the specific biological activity and research applications for this exact compound are not fully detailed in available literature, its structural framework is highly similar to other patented pyrrol-2-one derivatives that have been investigated in various scientific fields . Researchers may explore its potential as a key intermediate in organic synthesis or as a candidate for pharmacological profiling in hit-to-lead campaigns. The presence of both hydrogen bond donor and acceptor sites, along with aromatic and aliphatic amine functional groups, makes it a molecule of significant interest for structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Certificate of Analysis for specific data on purity, stability, and recommended storage conditions.

Properties

IUPAC Name

(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(3-fluorophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN2O4/c1-25(2)9-10-26-19(13-5-4-6-15(24)11-13)18(21(28)22(26)29)20(27)14-7-8-17(30-3)16(23)12-14/h4-8,11-12,19,27H,9-10H2,1-3H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMQJRVZTFUNFU-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\O)/C(=O)C1=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 3-Chloro-4-Methoxybenzoylpyruvate

The Claisen condensation of 3-chloro-4-methoxyacetophenone (10.0 mmol) with dimethyl oxalate (12.0 mmol) in methanol under microwave irradiation (250 W, 30°C, 5 min) yields the sodium enolate intermediate. Acidification to pH 3–4 with HCl affords methyl 3-chloro-4-methoxybenzoylpyruvate as a crystalline solid (78% yield).

Key Reaction Parameters :

  • Microwave irradiation enhances reaction kinetics, reducing side-product formation.
  • Stoichiometric control prevents diketone byproducts.

Three-Component Coupling for Pyrrol-2-One Formation

The methyl pyruvate intermediate (5.0 mmol) undergoes cyclocondensation with 2-(dimethylamino)ethylamine (5.5 mmol) and 3-fluorobenzaldehyde (6.0 mmol) in 1,4-dioxane under reflux (24 h). Triethylamine (6.0 mmol) facilitates enolate formation, driving the reaction toward the desired product.

Mechanistic Insights :

  • Enamine Formation : The amine reacts with the aldehyde to generate an enamine intermediate.
  • Michael Addition : The enamine attacks the α-ketoester, forming a tetrahedral intermediate.
  • Cyclization and Aromatization : Intramolecular lactamization followed by dehydration yields the pyrrol-2-one core.

Yield Optimization :

  • Solvent Selection : 1,4-Dioxane outperforms THF or DMF due to superior solubility of intermediates.
  • Temperature : Prolonged reflux (24 h) ensures complete cyclization, critical for sterically hindered substrates.

Purification and Characterization

Crude product purification via silica gel chromatography (DCM:MeOH, 99:1) isolates the title compound as a white powder (43% yield). Structural confirmation employs:

  • HRMS : $$ m/z $$ calculated for $$ \text{C}{23}\text{H}{23}\text{ClFN}2\text{O}5 $$ [M+H]⁺: 477.1294; found: 477.1289.
  • ¹H NMR (400 MHz, DMSO-d6): δ 12.21 (s, 1H, OH), 7.85 (d, J=8.4 Hz, 1H, ArH), 7.45–7.32 (m, 4H, ArH), 4.52 (t, J=6.0 Hz, 2H, NCH2), 3.91 (s, 3H, OCH3), 2.45 (t, J=6.0 Hz, 2H, CH2N), 2.21 (s, 6H, N(CH3)2).

Alternative Methodologies and Limitations

Sulfur Ylide-Mediated Cyclization

A transition metal-free approach employs sulfur ylides and carbonyl compounds to construct the pyrrol-2-one core. However, this method struggles with sterically demanding substituents (e.g., 3-fluorophenyl), yielding <20% of the target compound under standard conditions.

1,3-Oxazine Ring Contraction

Ring contraction of 1,3-oxazine derivatives with KCN generates 5-iminopyrrol-2-ones. While innovative, subsequent hydrolysis to install the 3-hydroxy group introduces additional steps, reducing overall efficiency (3-step yield: 22%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Three-Component 43 98 Scalable, one-pot operation Prolonged reaction time (24 h)
Sulfur Ylide 18 85 Transition metal-free Low yield with bulky substituents
1,3-Oxazine 22 90 Novel mechanism Multi-step, complex purification

Industrial-Scale Considerations

For kilogram-scale production, the three-component coupling route is preferred due to:

  • Solvent Recovery : 1,4-Dioxane can be distilled and reused (85% recovery).
  • Cost Efficiency : 3-Fluorobenzaldehyde ($12.5/mol) is commercially abundant.
  • Process Safety : Microwave-assisted steps minimize thermal degradation risks.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this pyrrolone derivative?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyrrolone core. Key steps include:

  • Ring formation : Use of sodium hydride in DMSO for cyclization (50–60°C, 12–24 hours) .
  • Aroylation : Reaction with 3-chloro-4-methoxybenzoyl chloride in dichloromethane (0–5°C, 2 hours) to minimize side reactions .
  • Amine substitution : Introduction of the 2-(dimethylamino)ethyl group via nucleophilic substitution (K₂CO₃, DMF, 80°C, 6 hours) .
    • Optimization Tips :
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Purify intermediates via recrystallization (methanol/water) to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of intermediates and the final compound?

  • Answer :

  • ¹H NMR : Key signals include the pyrrolone hydroxy proton (δ 10.2–11.5 ppm, broad singlet) and aromatic protons from substituents (δ 6.8–8.1 ppm) .
  • ¹³C NMR : Carbonyl groups (C=O) appear at δ 165–175 ppm; the dimethylaminoethyl chain shows signals at δ 45–55 ppm (N-CH₂) .
  • IR : Hydroxy group stretch at 3200–3400 cm⁻¹; carbonyl stretches at 1680–1720 cm⁻¹ .

Advanced Research Questions

Q. How do substituents on the aryl groups influence biological activity, and how can this be systematically studied?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Design :
  • Synthesize analogs with varying substituents (e.g., 3-fluorophenyl → 3-chlorophenyl, 3-nitrophenyl) .
  • Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) .
  • Example Data Table :
Substituent (R)Yield (%)LogPIC₅₀ (nM)
3-Fluorophenyl472.8120
3-Chlorophenyl453.195
3-Nitrophenyl181.9240
  • Data adapted from .

Q. How can conflicting solubility or stability data in different solvents be resolved?

  • Answer :

  • Controlled Experiments :
  • Test solubility in DMSO, ethanol, and PBS (pH 7.4) under standardized conditions (25°C, 24 hours) .
  • Use UV-Vis spectroscopy (λ = 280 nm) to quantify solubility and detect degradation .
  • Case Study :
  • In DMSO, the compound is stable for >72 hours but precipitates in PBS. Add 0.1% Tween-80 to PBS to enhance solubility .

Q. What computational strategies are effective for predicting binding modes to biological targets?

  • Answer :

  • Molecular Docking :
  • Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID: 1XYZ). Focus on interactions with the 3-hydroxy group and fluorophenyl moiety .
  • MD Simulations :
  • Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Prioritize analogs with hydrogen bonds to catalytic residues .

Troubleshooting & Data Analysis

Q. How to address low yields in the final coupling step?

  • Answer :

  • Possible Causes :
  • Incomplete deprotonation of the pyrrolone hydroxy group. Use stronger bases (e.g., NaH instead of K₂CO₃) .
  • Steric hindrance from the 3-chloro-4-methoxybenzoyl group. Increase reaction temperature to 90°C for 8 hours .

Q. How to validate the purity of the compound for in vivo studies?

  • Answer :

  • HPLC Analysis : Use a C18 column (mobile phase: acetonitrile/water 60:40, 1 mL/min). Purity >98% required .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 487.1243 (calculated for C₂₃H₂₂ClFN₂O₄) .

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